molecular formula C12H8O2S B7771746 Phenoxathiin, 10-oxide CAS No. 948-44-7

Phenoxathiin, 10-oxide

Cat. No.: B7771746
CAS No.: 948-44-7
M. Wt: 216.26 g/mol
InChI Key: ZESLIAUQVGLCIA-UHFFFAOYSA-N
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Description

Phenoxathiin, 10-oxide is a heterocyclic compound with the molecular formula C12H8O2S. It is a sulfur-containing tricyclic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The compound is known for its stability and ability to participate in diverse chemical reactions, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenoxathiin, 10-oxide can be synthesized through a two-step process involving iron and copper-mediated reactions. The first step involves the ortho-thioarylation of phenols using N-(2-bromophenylthio)succinimide, catalyzed by iron (III) triflimide and bis(4-methoxyphenyl)sulfane. The second step involves a copper-mediated Ullmann-type C–O bond-forming cyclization reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: Phenoxathiin, 10-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenoxathiin ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phenoxathiin, 10-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of phenoxathiin, 10-oxide involves its interaction with molecular targets through its sulfoxide group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This interaction can inhibit enzymes or disrupt cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Phenoxathiin, 10-oxide can be compared with other sulfur-containing heterocycles such as:

This compound is unique due to its sulfoxide group, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

phenoxathiine 10-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2S/c13-15-11-7-3-1-5-9(11)14-10-6-2-4-8-12(10)15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESLIAUQVGLCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC3=CC=CC=C3S2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70241625
Record name Phenoxathiin, 10-oxide
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Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948-44-7
Record name Phenoxathiin S-oxide
Source CAS Common Chemistry
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Record name Phenoxathiin S-oxide
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Record name Phenoxathiin, 10-oxide
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Record name Phenoxathiin, 10-oxide
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Record name PHENOXATHIIN-10-OXIDE
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Record name PHENOXATHIIN S-OXIDE
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Synthesis routes and methods I

Procedure details

Into 1600 g of acetic acid was dissolved 100 g (0.5 mole) of phenoxathiin, and 48.5 g (0.5 mole) of an aqueous hydrogen peroxide (35%) was added into it dropwise at room temperature. The mixture was agitated at room temperature for 7 days, and then added by 3,000 g of water to precipitate white crystals. They were collected by filtration and dried under reduced pressure to obtain the intended compound. The amount of the white crystals was 90 g and the yield was 83%.
Quantity
1600 g
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100 g
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48.5 g
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Synthesis routes and methods II

Procedure details

100 g (0.5 mole) of phenoxathiin was dissolved in 1,600 g of acetic acid, after which 48.5 g (0.5 mole) of 35% hydrogen peroxide was added dropwise to the solution. The solution was further stirred for seven days at room temperature. Then, 3,000 g of water was added to the reaction solution to settle out white crystals. The crystals were collected by filtration and dried in vacuum, obtaining the target compound. White crystals, 90 g (yield 83%).
Quantity
100 g
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reactant
Reaction Step One
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48.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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